Trisulfide, methyl 1-methylethyl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisulfides, including methyl isopropyl trisulfide, typically involves the coupling of thiols or disulfides. One common method is the reaction of disulfides with sulfur sources under mild conditions. For instance, a straightforward preparation involves the reaction of disulfanyl acetates with sodium methoxide in tetrahydrofuran (THF), followed by quenching with organothiosulfonates . This method provides high yields and purity of the desired trisulfide.
Industrial Production Methods
Industrial production of trisulfides often employs similar synthetic routes but on a larger scale. The use of readily available substrates and mild reaction conditions is crucial for efficient production. The process may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl isopropyl trisulfide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the trisulfide to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of trisulfides can yield thiols or disulfides, often using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of different organosulfur compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various organosulfur compounds depending on the nucleophile used.
Scientific Research Applications
Methyl isopropyl trisulfide has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mechanism of Action
The mechanism of action of methyl isopropyl trisulfide involves its interaction with biological molecules through its sulfur atoms. These interactions can lead to the formation of disulfide bonds with proteins, affecting their structure and function. The compound may also generate reactive sulfur species, which can modulate cellular signaling pathways and exert antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Diallyl trisulfide: Found in garlic, known for its antimicrobial and anticancer properties.
Dimethyl trisulfide: Commonly found in Allium species, used as a flavoring agent and in pest control.
Dipropyl trisulfide: Another organosulfur compound with similar properties and applications.
Uniqueness
Methyl isopropyl trisulfide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its combination of a methyl group and an isopropyl group attached to the trisulfide chain differentiates it from other trisulfides, influencing its solubility, volatility, and interaction with biological targets.
Properties
CAS No. |
68844-99-5 |
---|---|
Molecular Formula |
C4H10S3 |
Molecular Weight |
154.3 g/mol |
IUPAC Name |
2-(methyltrisulfanyl)propane |
InChI |
InChI=1S/C4H10S3/c1-4(2)6-7-5-3/h4H,1-3H3 |
InChI Key |
ZUJLLBXDHHTMEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SSSC |
Origin of Product |
United States |
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